N-(2-Methoxy-phenyl)-guanidine
Description
Contextual Significance of Guanidine (B92328) Scaffolds in Chemical Science
The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly significant and privileged scaffold in the chemical sciences. rsc.orgnih.gov Guanidines are nitrogen-rich organic compounds that have been frequently associated with a vast array of biological activities, largely owing to their unique chemical features. nih.gov This structural motif is prevalent in numerous natural products, pharmaceuticals, and plays a crucial role in various biochemical processes. rsc.org
In the realm of drug design and medicinal chemistry, guanidine derivatives are extensively explored for their therapeutic potential. ontosight.ai Researchers have synthesized and evaluated these compounds for decades, leading to the development of several commercially available drugs. nih.gov The applications are diverse, with guanidine-containing drugs used in the treatment of various cancers (including breast, lung, and prostate), as well as for managing bacterial, antiprotozoal, and antiviral infections. nih.gov Beyond medicine, guanidines also serve as valuable scaffolds in the field of organocatalysis and as versatile precursors for the synthesis of heterocyclic compounds. rsc.org Their broad utility extends to the agricultural industry, where their biological activities are harnessed for various applications. ontosight.ai The remarkable cytotoxic activities of guanidine derivatives, especially in oncology, ensure their continued investigation to develop more efficient and target-specific therapeutic agents. nih.gov
Rationale for Academic Investigation of N-(2-Methoxy-phenyl)-guanidine
This compound is a specific derivative within the broad guanidine class, identified by the CAS Number 61705-89-3. capotchem.cn The primary rationale for its academic investigation stems from the established therapeutic potential of structurally similar compounds. ontosight.ai Guanidine derivatives are widely screened in medicinal chemistry for their efficacy in treating a range of diseases, including viral, bacterial, and fungal infections. ontosight.ai The structure of this compound, which combines the potent guanidine core with a 2-methoxyphenyl group, presents a unique candidate for pharmacological evaluation. ontosight.ai
Interest in this compound is further substantiated by its inclusion in multiple chemical and toxicological databases under various identifiers, indicating its relevance to the research community. ontosight.ai However, a significant knowledge gap exists, as detailed information regarding its specific properties remains limited. According to its Material Safety Data Sheet, many of its fundamental chemical, physical, and toxicological properties have not yet been thoroughly investigated. capotchem.cn This lack of comprehensive data provides a strong impetus for focused academic research to fully characterize the compound and explore its potential applications.
Table 1: Chemical Identifiers for this compound This interactive table lists various identifiers for this compound, facilitating access to information across different research databases. ontosight.ai
| Identifier Type | Identifier |
| CAS Number | 61705-89-3 |
| CHEMBL ID | CHEMBL1160764 |
| DTXSID | DTXSID60491430 |
| Synonyms | 1-(2-methoxyphenyl)guanidine |
| N''-(2-Methoxyphenyl)guanidine | |
| 2-(2-methoxyphenyl)guanidine |
Scope and Research Imperatives
The current state of knowledge necessitates a comprehensive research program focused on this compound. The primary imperative is to bridge the existing gap in its fundamental characterization. This includes a thorough investigation of its physicochemical properties, many of which are currently unavailable. capotchem.cn
The scope of future research should encompass:
Synthesis and Optimization: Developing and refining efficient synthetic routes to produce this compound in high purity and yield. General methods for synthesizing substituted guanidines are well-established and can serve as a starting point. rsc.orgnih.gov
Spectroscopic and Structural Analysis: Complete characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its structure unequivocally. X-ray crystallography would be invaluable for understanding its solid-state conformation.
Pharmacological Screening: Given the broad biological activities of the guanidine class, it is imperative to conduct extensive screening of this compound against a variety of biological targets. nih.govontosight.ai This could include assays for anticancer, antimicrobial, and anti-inflammatory activity, among others. asianpubs.org
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating related analogues to understand how the 2-methoxy-phenyl substitution pattern influences biological activity compared to other substituted phenylguanidines.
Table 2: General Research Findings on Synthetic Methods for Substituted Guanidines This table summarizes common strategies documented in chemical literature for the synthesis of substituted guanidines, providing a framework for the production of this compound.
| Method | Description | Key Reagents | Reference |
| Guanylation of Amines | A common approach involving the reaction of an amine with a guanylating agent. | Cyanamides, S-methylisothioureas, Pyrazole-1-carboximidamide | rsc.orgchemicalbook.com |
| Solid-Phase Synthesis | Utilizes a solid support with an acid-labile linker, allowing for the creation of large libraries of guanidine derivatives through sequential reactions. | Pyrazole displacement with amines, Mitsunobu N-alkylation | nih.gov |
| Carbodiimide (B86325) Addition | Involves the addition of amines to carbodiimides. | Carbodiimides, Amines | rsc.org |
| Isocyanide-Based Methods | A one-pot procedure reacting N-chlorophthalimide, isocyanides, and amines to form N,N′-disubstituted guanidines. | N-chlorophthalimide, Isocyanides, Amines | rsc.org |
| Dehydrosulfurization of Thioureas | A one-pot synthesis where aryl isothiocyanates react with amines to form a thiourea (B124793) intermediate, followed by dehydrosulfurization and guanylation. | Aryl isothiocyanates, Amines, Ph3P/I2 system | acs.org |
Table 3: Known Physicochemical Properties of this compound This table reflects the current limited public data on the physical and chemical properties of the compound, highlighting the need for further research. capotchem.cn
| Property | Value |
| Appearance | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Flash Point | Not available |
| Solubility | Not available |
| Molecular Formula | C8H11N3O |
| Molecular Weight | 165.19 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-12-7-5-3-2-4-6(7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCJSIFICXITCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60491430 | |
| Record name | N''-(2-Methoxyphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60491430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61705-89-3 | |
| Record name | N-(2-Methoxyphenyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61705-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N''-(2-Methoxyphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60491430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to N-(2-Methoxy-phenyl)-guanidine and its Analogues
The construction of the N-aryl guanidine (B92328) motif can be accomplished through several reliable synthetic pathways, including direct guanylation of anilines, transformations of urea (B33335) and thiourea (B124793) precursors, and efficient one-pot multicomponent reactions.
The most direct method for synthesizing this compound is the guanylation of 2-methoxyaniline. This transformation involves the reaction of the primary amine with a guanylating agent, often facilitated by a catalyst. A range of catalytic systems has been developed to promote the addition of amines to carbodiimides or cyanamide (B42294), providing an atom-economical route to guanidines. dergipark.org.tr
Research has shown that electron-donating groups on the aniline (B41778) moiety, such as the ortho-methoxy group in 2-methoxyaniline, can lead to high yields of the corresponding guanidine derivatives. researchgate.net For instance, the guanylation of 2-methoxyaniline with dicyclohexylcarbodiimide (B1669883) (DCC) has been reported to produce the desired product in 90% yield. researchgate.net Various metal-based catalysts have been explored to enhance the efficiency and broaden the scope of this reaction. These include complexes of lanthanides, aluminum, and iron, which have demonstrated high efficiency under various conditions. dergipark.org.trresearchgate.netacs.orgunl.pt Scandium(III) triflate, in particular, has been identified as an effective Lewis acid catalyst for the direct guanylation of amines with cyanamide in water, a protocol noted for its simplicity and applicability to water-soluble substrates. thieme-connect.comchemicalbook.com
Table 1: Catalytic Systems for Guanylation of Aryl Amines
| Catalyst System | Guanylating Agent | Amine Substrate Example | Yield | Reference |
|---|---|---|---|---|
| cAAC-AlMe₃ Complex | Carbodiimides | 2-Methoxyaniline | 90% | researchgate.net |
| Fe(OAc)₂ | Carbodiimides | 4-Methoxyaniline | 55% | unl.pt |
| Sc(OTf)₃ | Cyanamide | p-Anisidine | 80% | thieme-connect.comchemicalbook.com |
| Y(OAr)₃(THF)₂ | Carbodiimides | 2-Methoxyaniline | - | acs.org |
| Ionic Liquid [HMIm][BF₄] | Carbodiimides | 4-Methoxyaniline | 90% | dergipark.org.tr |
Thiourea and urea derivatives serve as common and versatile precursors for the synthesis of guanidines. The traditional approach involves the activation of a thiourea, often with a thiophilic metal salt like mercuric chloride, or with coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). thieme-connect.comrsc.org This activation generates a carbodiimide (B86325) intermediate in situ, which then readily reacts with an amine to form the desired guanidine. researchgate.net
A variety of methods leverage this principle. For example, N,N′-di-Boc-protected thiourea can be activated with iodine and an oxidant like tert-butyl hydroperoxide (TBHP) to facilitate the guanylation of various amines in good yields. rsc.org Another strategy involves the desulfurization of N,N'-disubstituted thioureas. This can be achieved using reagents like the Ph₃P/I₂ system, which promotes a sequential condensation and dehydrosulfurization to yield N,N′,N″-substituted guanidines. researchgate.net Iron-promoted sulfur sequestration has also been established as a facile methodology for constructing guanidines from aromatic thioureas. tandfonline.com While used less frequently than thioureas, ureas can also be converted to guanidines, expanding the range of available synthetic tools. researchgate.net
Table 2: Guanidine Synthesis from Thiourea Derivatives
| Thiourea Precursor | Activating Agent/Catalyst | Key Transformation | Reference |
|---|---|---|---|
| N,N′-di-Boc-thiourea | I₂ / TBHP | Oxidative Guanylation | rsc.org |
| Aromatic Thioureas | Iron Reagent | Iron-Promoted Sulfur Sequestration | tandfonline.com |
| N-Pmc-N′-Substituted Thioureas | EDCI·HCl | Carbodiimide Formation | thieme-connect.com |
| Aryl Isothiocyanates + Amines | Ph₃P–I₂/Et₃N | Dehydrosulfurization and Guanylation | researchgate.net |
One-pot multicomponent reactions offer a highly efficient and atom-economical approach to complex molecules like substituted guanidines from simple, readily available starting materials. researchgate.net These strategies are valued for minimizing waste and avoiding the isolation of intermediates. A sequential one-pot approach for synthesizing N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has been developed, proceeding through an N-phthaloylguanidine intermediate. rsc.org This method is notable for its mild conditions and broad substrate scope. rsc.org
Another powerful one-pot strategy involves the palladium-catalyzed carbonylative coupling of cyanamide and aryl halides, followed by amination to produce N-acylguanidines. researchgate.net Similarly, highly substituted guanidines can be prepared through a one-pot reaction between aryl isothiocyanates and amines, mediated by a triphenylphosphine-iodine system. researchgate.net Tandem reaction sequences, such as substitution-cyclization, have also been employed, for example, in the one-pot synthesis of N-oxides from the N-arylation of 1-fluoro-2-nitrobenzene (B31998) with guanidines followed by a base-promoted cyclization. nih.gov
When synthesizing complex analogues of this compound, controlling the regioselectivity—the site of the chemical reaction—is critical. The substitution pattern on the reactants often dictates the outcome. For instance, a regioselective synthesis of multi-substituted 2-imino-1,3-oxazolines can be achieved through a one-pot reaction where the electronics of the aryl isothiocyanate direct the reaction. researchgate.net
In the synthesis of heterocyclic systems derived from guanidines, regioselectivity plays a key role. The reaction of (6-oxo-1,6-dihydropyrimidin-2-yl)guanidines bearing different substituents with orthoesters can lead to different regioisomers. rsc.org A thermal rearrangement was observed for guanidines with primary or secondary amino substituents, while those with tertiary amino or anilino groups yielded the expected 2-substituted products without rearrangement. rsc.org Furthermore, novel and efficient [3 + 2] annulation reactions between aziridines and cyanamides have been developed for the direct and regioselective preparation of N2-unprotected five-membered cyclic guanidines. rsc.org
Derivatization and Functionalization of the this compound Core
Once the core structure of this compound is synthesized, it can be further modified or derivatized. This functionalization is essential for exploring its chemical space and for developing analogues with specific properties, particularly in the context of medicinal chemistry and structure-activity relationship (SAR) studies. researchgate.netacademicjournals.orgtandfonline.comsemanticscholar.org
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. researchgate.netacs.org For a lead compound like this compound, SAR exploration involves the systematic synthesis of a library of analogues where parts of the molecule are methodically altered. ontosight.ai
Common derivatization strategies include:
Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the 2-methoxyphenyl ring to probe steric and electronic requirements for activity. acs.org
Conformational Restriction: Incorporating the guanidine moiety into a cyclic system, such as a 2-aminobenzimidazole (B67599) or a tetrahydroisoquinoline, can create rigid mimetics. mdpi.com This strategy reduces conformational flexibility, which can lead to higher potency and selectivity by locking the molecule into a bioactive conformation. mdpi.com
For example, in the development of kinase inhibitors, a guanidine-containing hit compound was optimized by synthesizing derivatives, homologues, and rigid mimetics. mdpi.com This led to the identification of a non-cytotoxic 2-aminobenzimidazole analogue with significantly improved inhibitory activity. mdpi.com Similarly, SAR studies on N,N'-diarylguanidines as receptor antagonists involved preparing numerous analogues to map the structural requirements for potent activity. acs.org These studies often reveal that even small changes, such as moving a substituent from a para to a meta position, can have a substantial effect on potency. sci-hub.se The synthesis of such analogue libraries relies on the robust synthetic methodologies described previously, enabling a detailed exploration of the chemical space around the this compound core. mdpi.comnih.gov
Table 3: Common Derivatization Strategies for SAR Studies of Guanidines
| Strategy | Rationale | Example of Modification | Potential Outcome | Reference |
|---|---|---|---|---|
| Phenyl Ring Substitution | Probe electronic/steric effects | Add electron-withdrawing/donating groups | Alter binding affinity and selectivity | acs.orgnih.gov |
| N-Alkylation/Arylation | Modify lipophilicity & H-bonding | Add methyl or phenyl groups to N' or N'' | Increase potency, alter functional activity | acs.orgsci-hub.se |
| Bioisosteric Replacement | Modulate physicochemical properties | Replace urea with thiourea or cyanoguanidine | Change potency and metabolic stability | sci-hub.se |
| Conformational Restriction | Reduce flexibility, lock bioactive form | Synthesize cyclic mimetics (e.g., benzimidazoles) | Improve potency and selectivity | mdpi.commdpi.com |
| Linker Modification | Optimize spatial orientation of motifs | Introduce or remove methylene (B1212753) linkers | Enhance inhibitory activity | nih.gov |
Radiochemical Synthesis of Labeled Analogues for Advanced Applications
The development of radiolabeled analogues of this compound is pivotal for their use in non-invasive imaging techniques like Positron Emission Tomography (PET). PET imaging relies on the detection of gamma rays emitted from the annihilation of positrons released by radionuclides incorporated into a bioactive molecule. For guanidine derivatives, Carbon-11 (B1219553) (¹¹C) is a commonly used positron-emitting radionuclide due to its short half-life of 20.3 minutes, which allows for multiple imaging sessions in a single day.
While direct radiolabeling of this compound is not extensively documented, the synthesis of structurally related radiolabeled N,N'-disubstituted aryl guanidines, such as [¹¹C]GMOM (N-(2-chloro-5-thiomethylphenyl)-N'-(3-methoxyphenyl)-N'-methylguanidine), provides a well-established template for its potential radiosynthesis. nih.govontosight.aiugent.benih.gov The general approach involves the preparation of a suitable precursor molecule that can be readily reacted with a ¹¹C-labeled reagent in the final step of the synthesis.
A plausible synthetic route for [¹¹C]this compound would involve the synthesis of a cyanamide precursor, N-(2-methoxyphenyl)cyanamide. This precursor can then be reacted with [¹¹C]ammonia or a [¹¹C]ammonium salt to yield the desired ¹¹C-labeled guanidine. The synthesis of aromatic ¹¹C-labeled guanidines from their corresponding amines via a [¹¹C]cyanamide intermediate has been shown to be effective, with yields being influenced by the electronic nature of the substituents on the aromatic ring. For instance, electron-donating groups, such as the methoxy (B1213986) group in the target compound, have been observed to favor the reaction, leading to higher yields of the ¹¹C-labeled cyanamide intermediate. acs.org
The conversion of the ¹¹C-labeled cyanamide to the final ¹¹C-labeled guanidine can be achieved under various conditions, including the use of supercritical ammonia (B1221849), which has been shown to provide reproducible and often higher yields compared to aqueous ammonia solutions. acs.org
Below is a data table summarizing a potential radiolabeling strategy for this compound based on analogous syntheses.
| Step | Reactants | Reagent | Product | Key Conditions |
| 1. Precursor Synthesis | 2-Methoxyaniline | Cyanogen bromide | N-(2-Methoxyphenyl)cyanamide | Standard organic synthesis |
| 2. Radiolabeling | N-(2-Methoxyphenyl)cyanamide | [¹¹C]Ammonia | [¹¹C]this compound | Supercritical ammonia, high temperature and pressure |
The resulting radiolabeled this compound analogue could then be utilized as a PET tracer to study specific biological targets in vivo, offering insights into various physiological and pathological processes.
Reaction Mechanism Elucidation in Guanidine Synthesis
The synthesis of N,N'-disubstituted guanidines, such as this compound, can be achieved through several synthetic routes, with the addition of an amine to a carbodiimide being one of the most common and atom-economical methods. The elucidation of the reaction mechanism is crucial for optimizing reaction conditions and improving yields.
The catalytic guanylation of amines with carbodiimides has been a subject of extensive research, and several mechanistic pathways have been proposed. These mechanisms are often influenced by the nature of the catalyst, which can range from transition metals to main-group metals and rare-earth metals. acs.orgresearchgate.net
Four primary types of reaction mechanisms have been categorized for the catalytic addition of amines to carbodiimides: acs.org
[2+2]-Cycloaddition/Protonation: This pathway involves a [2+2] cycloaddition between the metal-imido bond of a catalyst and the carbodiimide, followed by protonation to yield the guanidine product.
Insertion/Protonation: In this mechanism, the carbodiimide inserts into a metal-amido bond of the catalyst, forming a metal-guanidinate intermediate. Subsequent protonolysis with an amine regenerates the catalyst and releases the guanidine.
Activation of Carbodiimide/Nucleophilic Addition/Intramolecular Protonation: The catalyst activates the carbodiimide, making it more susceptible to nucleophilic attack by the amine. This is followed by an intramolecular proton transfer to form the product.
Protonation/Nucleophilic Addition/Disassociation: The amine protonates the carbodiimide, increasing its electrophilicity. The deprotonated amine then acts as a nucleophile, attacking the activated carbodiimide, followed by disassociation to the final guanidine.
For the synthesis of this compound from 2-methoxyaniline and a suitable carbodiimide, the reaction likely proceeds through one of these catalytic cycles, depending on the chosen catalyst. For instance, using a rare-earth metal catalyst, the reaction would likely follow the insertion/protonation pathway, where an amido complex is first formed between the catalyst and 2-methoxyaniline. This amido species then undergoes nucleophilic addition to the carbodiimide, followed by protonolysis with another molecule of 2-methoxyaniline to yield this compound and regenerate the active catalyst. nih.gov
The table below summarizes the key steps in the proposed insertion/protonation mechanism for the synthesis of this compound.
| Step | Description | Intermediate Species |
| 1 | Formation of a metal-amido complex between the catalyst and 2-methoxyaniline. | Metal-amido complex |
| 2 | Nucleophilic addition of the amido species to the carbodiimide. | Metal-guanidinate complex |
| 3 | Protonolysis of the metal-guanidinate complex by another molecule of 2-methoxyaniline. | This compound and regenerated catalyst |
Understanding these mechanistic details allows for the rational design of more efficient catalytic systems for the synthesis of this compound and its derivatives.
Advanced Analytical Characterization in Research
Spectroscopic Techniques for Structural Elucidation of N-(2-Methoxy-phenyl)-guanidine Analogues
Spectroscopy is the cornerstone for the molecular characterization of novel compounds. By probing the interactions of molecules with electromagnetic radiation, researchers can deduce structural features, confirm functional groups, and investigate the electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and the chemical environment of each atom can be constructed. nih.gov
In the ¹H NMR spectrum of a typical this compound analogue, distinct signals corresponding to different proton environments are expected. The protons of the methoxy (B1213986) group (-OCH₃) typically appear as a sharp singlet, while the aromatic protons on the phenyl ring present as a complex multiplet. The protons attached to the guanidine (B92328) nitrogens (N-H) often appear as broad singlets due to hydrogen bonding and chemical exchange.
The ¹³C NMR spectrum provides complementary information. The carbon atom of the guanidine group (C=N) is characteristically observed in the downfield region of the spectrum. researchgate.net Carbons of the aromatic ring and the methoxy group also show signals at predictable chemical shifts. researchgate.net The specific chemical shifts can be influenced by factors such as solvent, temperature, and the presence of other functional groups. researchgate.net
Table 1: Typical NMR Chemical Shift Ranges for N-(Aryl)-guanidine Analogues
| Functional Group | Nucleus | Typical Chemical Shift (δ, ppm) | Source(s) |
|---|---|---|---|
| Guanidine Carbon | ¹³C | 155–162 | vulcanchem.com |
| Aromatic Carbons | ¹³C | 115–135 | |
| Methoxy Carbon | ¹³C | ~55 | nih.gov |
| Aromatic Protons | ¹H | 7.20–7.50 (multiplet) | |
| Guanidinium (B1211019) Protons | ¹H | 6.80–7.10 (broad singlet) | |
| Methoxy Protons | ¹H | ~3.8 | nih.gov |
Note: These are generalized ranges and can vary based on the specific analogue and experimental conditions.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. vscht.cz This technique is particularly effective for identifying the functional groups present in a molecule, as different types of bonds vibrate at characteristic frequencies.
For this compound analogues, the IR spectrum reveals key absorptions. The N-H stretching vibrations of the guanidinium group typically produce a broad band in the high-frequency region. The C=N stretching of the conjugated guanidine system gives rise to a strong absorption band. mdpi.com Additionally, vibrations corresponding to the aromatic ring C-H and C=C bonds, as well as the C-O stretch of the methoxy group, are readily identifiable. vscht.czresearchgate.net Comparing the experimental spectrum to databases of known compounds and theoretical calculations can confirm the presence of these functional groups. researchgate.net
Table 2: Characteristic IR Absorption Frequencies for this compound Analogues
| Vibrational Mode | Functional Group | Characteristic Frequency (cm⁻¹) | Source(s) |
|---|---|---|---|
| N–H Stretch | Guanidinium NH | 3200–3400 (broad) | |
| C–H Stretch | Aromatic | 3000–3100 | vscht.cz |
| C=N Stretch | Conjugated Guanidine | 1620–1690 | mdpi.com |
| C=C Stretch | Aromatic Ring | 1500–1600 | vscht.cz |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. ijcrt.org In molecules with conjugated systems, such as the phenyl and guanidine groups in this compound, characteristic π→π* transitions occur.
The UV-Vis spectrum of an N-aryl guanidine derivative typically shows absorption bands related to the electronic transitions within the aromatic ring and the guanidine moiety. mdpi.comrsc.org For this compound, the conjugated system is expected to exhibit a maximum absorption wavelength (λₘₐₓ) in the UV region. The intensity and position of these absorption bands can be influenced by the solvent and the specific substitution pattern on the aromatic ring. rsc.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound, the molecular ion peak [M]⁺• would confirm the compound's molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy. cu.edu.eg The fragmentation patterns observed under electron ionization (EI) or collision-induced dissociation (CID) are particularly informative. researchgate.netgre.ac.uk Studies on analogous N-arylguanidines show that a favored fragmentation pathway involves the loss of a neutral amine group (NR₂) from the guanidine core. researchgate.net Other potential fragmentations for this compound could include cleavage of the methoxy group or fragmentation of the aromatic ring.
X-ray Crystallography for Precise Molecular Geometry and Packing
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. lsuhsc.edu By diffracting a beam of X-rays off a single crystal, a precise map of electron density can be generated, allowing for the determination of bond lengths, bond angles, and torsional angles with high accuracy. lsuhsc.edunih.gov
For N,N′-substituted guanidines, crystallographic studies have revealed that the geometry and tautomeric form in the solid state are influenced by the electronic properties of the substituents and by intermolecular hydrogen bonding within the crystal lattice. nih.gov In a crystal structure of an this compound analogue, one would expect to determine the planarity of the guanidinium group, the orientation of the methoxyphenyl ring relative to the guanidine core, and the specific network of hydrogen bonds that stabilize the crystal packing. rsc.orgnih.gov This information is crucial for understanding intermolecular interactions. nih.gov
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile compounds like this compound. scirp.org
A typical approach involves reversed-phase HPLC, where the compound is passed through a nonpolar stationary phase (like C8 or C18) with a polar mobile phase. scirp.org Due to the highly basic nature of the guanidine group (pKa ≈ 12.5), ion-pairing agents or buffered mobile phases are often required to achieve good peak shape and retention. scirp.orgsielc.commtc-usa.com Purity is assessed by detecting the analyte as it elutes from the column, typically using a UV detector set to a wavelength where the compound absorbs strongly. scirp.orgmtc-usa.com The presence of a single, sharp peak is indicative of a pure sample, while the area of the peak can be used for quantification. For complex mixtures or to confirm peak identity, HPLC can be coupled with mass spectrometry (HPLC-MS). scirp.org
Computational and Theoretical Modeling Studies
Density Functional Theory (DFT) Applications to N-(2-Methoxy-phenyl)-guanidine Systems
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of guanidine-containing compounds. nih.govdergipark.org.tr DFT calculations allow for the prediction of molecular geometries, electronic properties, and spectroscopic data with a good degree of accuracy.
Conformational Landscapes and Tautomeric Equilibria
The conformational flexibility of this compound is a key determinant of its chemical behavior. The presence of rotatable bonds allows the molecule to adopt various spatial arrangements. Theoretical studies, often employing DFT methods, can map the potential energy surface to identify stable conformers. longdom.org For instance, in related guanidinium (B1211019) structures, the conformation can be influenced by counter-ions in the crystalline state. researchgate.net
Guanidine (B92328) and its derivatives can exist in different tautomeric forms due to proton migration. dergipark.org.tr The relative stability of these tautomers is crucial for understanding their reactivity and biological function. While amino tautomers are often favored in many heterocyclic systems, the substitution pattern can shift the equilibrium towards imino forms. psu.edu Computational studies can predict the thermodynamic parameters of tautomeric interconversion, revealing the predominant species under different conditions. acs.orgresearchgate.net For many related systems, the aromatic enol forms are found to be highly favored. acs.orgresearchgate.net
Quantum Chemical Descriptors and Reactivity Prediction (HOMO-LUMO, MEP)
Quantum chemical descriptors derived from DFT calculations provide valuable insights into the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. dergipark.org.tr
The Molecular Electrostatic Potential (MEP) map is another critical tool that visualizes the charge distribution on the molecule's surface. dergipark.org.tr MEP maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting how the molecule will interact with other chemical species. researchgate.net Red-colored regions on an MEP map indicate negative electrostatic potential (nucleophilic sites), while blue regions represent positive potential (electrophilic sites). researchgate.net
| Quantum Chemical Descriptor | Significance |
|---|---|
| HOMO Energy | Indicates electron-donating ability. |
| LUMO Energy | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. dergipark.org.tr |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites. dergipark.org.trresearchgate.net |
Simulation of Reaction Mechanisms and Pathways
DFT calculations are instrumental in elucidating reaction mechanisms involving guanidine derivatives. By modeling the transition states and intermediates, researchers can determine the most probable reaction pathways. researchgate.netresearchgate.net For example, in the hydrolysis of related amide compounds, DFT studies have shown that water molecules can act as catalysts by facilitating proton transfer, thereby lowering the activation energy. researchgate.net Similarly, the mechanisms of guanylation reactions, which are essential for synthesizing substituted guanidines, have been categorized based on computational studies into several types, including [2+2]-cycloaddition/protonation and nucleophilic addition pathways. researchgate.net
Prediction of Vibrational Spectra and Spectroscopic Properties
Theoretical calculations can predict the vibrational spectra (FT-IR and Raman) of molecules like this compound. researchgate.netopenaccesspub.org By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes can be achieved. nih.gov This comparison helps in confirming the molecular structure and understanding the nature of chemical bonds. DFT methods, such as B3LYP, are commonly used for these predictions, and the calculated frequencies are often scaled to improve agreement with experimental results. nih.gov Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). openaccesspub.org
Molecular Dynamics and Docking Simulations for Biological Interactions
To understand the potential therapeutic applications of this compound, it is crucial to study its interactions with biological macromolecules. Molecular dynamics (MD) and docking simulations are powerful computational techniques for this purpose. nih.gov
Ligand-Protein Binding Mechanisms and Affinity Prediction
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. mdpi.comsemanticscholar.org This technique helps in identifying the key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov The guanidinium group, which is protonated at physiological pH, is known to form strong hydrogen bonds and electrostatic interactions with negatively charged residues in protein binding sites. d-nb.info
Following docking, molecular dynamics simulations can be employed to study the dynamic behavior and stability of the ligand-protein complex over time. d-nb.info MD simulations provide a more realistic model of the biological environment and can help in refining the binding mode predicted by docking and estimating the binding affinity. d-nb.info These simulations are crucial for understanding the mechanism of action and for the rational design of more potent and selective drug candidates. researchgate.net The binding of a ligand can occur through mechanisms such as induced fit, where the protein conformation changes upon ligand binding, or conformational selection, where the ligand binds to a pre-existing conformation of the protein. slu.edu
| Computational Technique | Application in Drug Discovery |
|---|---|
| Molecular Docking | Predicts binding mode and orientation of a ligand in a protein's active site. mdpi.comsemanticscholar.org |
| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior and stability of the ligand-protein complex. d-nb.info |
| Binding Affinity Prediction | Estimates the strength of the interaction between the ligand and the protein. |
Conformational Changes upon Binding and Intermolecular Interactions
The biological activity of a molecule like this compound is fundamentally linked to its ability to bind to a specific protein target. This binding event is a dynamic process involving conformational adjustments in both the ligand and the protein, driven by a network of intermolecular interactions.
Computational studies, such as molecular docking and molecular dynamics simulations, are employed to predict and analyze these phenomena. The guanidine group is of particular interest due to its chemical properties. Being highly basic, the guanidinium moiety is protonated over a wide pH range, allowing it to act as a potent hydrogen bond donor and engage in strong electrostatic interactions with negatively charged amino acid residues like aspartate and glutamate (B1630785) within a protein's binding site. mdpi.com The planar and resonance-stabilized structure of the guanidinium ion facilitates these interactions.
Research on various guanidine derivatives provides a framework for understanding the likely interactions of this compound:
Hydrogen Bonding: The guanidine group can form multiple hydrogen bonds. Studies on 2-(N,N'-disubstituted)guanidinebenzothiazoles have shown the involvement of NH protons in both intramolecular and intermolecular hydrogen bonding, which can influence the molecule's conformation and binding stereochemistry. researchgate.net In studies of MSK1 inhibitors, the entire guanidine moiety was found to be critical for activity, likely due to its hydrogen bonding capacity. mdpi.com
Electrostatic and Cation-π Interactions: The positive charge of the protonated guanidinium group can form strong salt bridges with acidic residues. Furthermore, it can participate in cation-π interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. For example, the X-ray structure of certain acyl guanidine inhibitors bound to BACE-1 revealed a cation-π interaction between Arg235 and a methoxyphenyl substituent. researchgate.net
Conformational Flexibility: The bond connecting the phenyl ring to the guanidine group allows for rotational flexibility. The specific conformation adopted upon binding is crucial for optimal interaction. The 2-methoxy substituent on the phenyl ring can influence this preferred conformation through steric and electronic effects. It may also participate directly in binding, for instance, by acting as a hydrogen bond acceptor. Conformational analysis of similar compounds, such as 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, has demonstrated that subtle changes in molecular shape can lead to significant differences in receptor binding affinity. nih.gov
Modeling studies on related compounds have identified specific residues crucial for binding. For instance, in the inhibition of the Hv1 proton channel by a benzimidazole-guanidine compound, key interacting residues were identified as an aspartate, a phenylalanine, a serine, and an arginine, highlighting a complex binding environment that accommodates the guanidine moiety. pnas.org
Table 1: Potential Intermolecular Interactions for this compound This table is illustrative and based on findings from related guanidine compounds.
| Interaction Type | Ligand Group Involved | Potential Protein Residues | Reference |
|---|---|---|---|
| Hydrogen Bond (Donor) | Guanidinium N-H | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Backbone Carbonyls | mdpi.compnas.org |
| Hydrogen Bond (Acceptor) | Methoxy (B1213986) Oxygen | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) | researchgate.net |
| Electrostatic (Ionic) | Protonated Guanidinium | Aspartate (Asp), Glutamate (Glu) | mdpi.com |
| Cation-π | Protonated Guanidinium | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | researchgate.net |
| Hydrophobic | Phenyl Ring | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties (descriptors) that govern activity, QSAR models serve as predictive tools to guide the design of new, more potent analogs.
For a class of compounds like this compound, a QSAR study would typically involve synthesizing a library of derivatives with varied substituents and measuring their biological activity (e.g., IC50). These data are then used to build a model. Although a specific QSAR study focused solely on this compound is not publicly available, extensive research on other guanidine-containing series provides insight into the likely influential descriptors.
Key findings from QSAR studies on related structures include:
Hydrophobicity and Steric Properties: In a study of N-(3-oxo-3,4-dihydro-2H-benzo nih.govnih.govoxazine-7-carbonyl)guanidine derivatives as Na/H exchange inhibitors, QSAR analysis revealed that hydrophobicity (measured as clogP) was a critical factor for bioavailability. nih.govjst.go.jp The same study indicated that the lengths of substituents on the benzoxazine (B1645224) ring were parabolically related to activity, suggesting an optimal size for substituents to fit into the binding pocket. nih.govjst.go.jp
Electronic and Lipophilic Parameters: QSAR analysis of aminohydroxyguanidine derivatives showed a correlation between cytotoxicity and both electronic and lipophilic parameters. nih.gov This highlights the importance of electron distribution and solubility in determining the biological effect.
3D-QSAR Descriptors: More advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide contour maps that visualize favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding fields. For acyl guanidine inhibitors of BACE1, CoMSIA models suggested that introducing small hydrophobic groups on a phenyl ring and hydrogen bond donor groups elsewhere could enhance biological activity. researchgate.net
A hypothetical QSAR study for analogs of this compound might explore substitutions at various positions on the phenyl ring. The goal would be to develop an equation similar to the one below:
pIC₅₀ = c₀ + c₁(ClogP) + c₂(σ) + c₃(MR) + ...
Where pIC₅₀ is the biological activity, ClogP represents hydrophobicity, σ (Hammett constant) represents electronic effects, and MR (Molar Refractivity) represents steric effects.
Table 2: Illustrative Data for a Hypothetical QSAR Study of this compound Analogs This table presents hypothetical data to demonstrate the principles of a QSAR study.
| Compound ID | Substituent (R) | pIC₅₀ (Activity) | ClogP | Hammett Constant (σ) | Molar Refractivity (MR) |
|---|---|---|---|---|---|
| 1 | H (Parent) | 5.2 | 1.15 | 0.00 | 5.65 |
| 2 | 4-Cl | 5.8 | 1.86 | 0.23 | 10.68 |
| 3 | 4-F | 5.4 | 1.29 | 0.06 | 5.53 |
| 4 | 4-CH₃ | 5.6 | 1.66 | -0.17 | 10.30 |
| 5 | 4-NO₂ | 4.9 | 1.12 | 0.78 | 10.22 |
| 6 | 3-Cl | 5.7 | 1.89 | 0.37 | 10.68 |
By analyzing such data, researchers could conclude, for instance, that electron-withdrawing groups with moderate hydrophobicity at the 4-position enhance activity, guiding the synthesis of the next generation of compounds.
Pharmacological and Biological Investigations
Antimicrobial Activity Profile of N-(2-Methoxy-phenyl)-guanidine Derivatives
Guanidine-containing compounds have been widely investigated for their antimicrobial properties. researchgate.netmdpi.com The positive charge of the protonated guanidinium (B1211019) group is thought to facilitate interactions with negatively charged components of bacterial cell surfaces, which can lead to antimicrobial action. mdpi.com Derivatives of this compound are part of this broad class of compounds explored for their potential to address microbial threats. ontosight.aiontosight.ai
Antibacterial Efficacy and Spectrum of Activity
Derivatives of phenyl guanidine (B92328) have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov A significant portion of synthesized benzyl (B1604629) guanidine derivatives, for instance, are more potent against Staphylococcus aureus than against Escherichia coli. nih.gov Studies have shown that specific structural modifications, such as the substitution pattern on the phenyl ring, are crucial for activity.
In a broad study of benzyl and phenyl guanidine derivatives, several compounds exhibited potent inhibitory activity with Minimal Inhibitory Concentration (MIC) values in the low µg/mL range. mdpi.com For example, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed high potency with MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. nih.govmdpi.com Furthermore, certain derivatives have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One study highlighted that N-pivaloyl-N′,N″-bis-(2-methoxyphenyl)guanidine derivatives exhibit a greater antimicrobial effect, underscoring the potential of the 2-methoxyphenyl scaffold grafiati.com. Another related compound, isopropoxy benzene (B151609) guanidine (IBG), has been found to possess strong inhibitory activity against multidrug-resistant (MDR) Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci. nih.gov
The following table summarizes the antibacterial activity of selected guanidine derivatives, providing insight into their efficacy.
| Derivative Name | Bacterial Strain | MIC (µg/mL) |
| 3-[2-Chloro-3-(trifluoromethyl)]-benzyloxy guanidine | S. aureus | 0.5 |
| 3-[2-Chloro-3-(trifluoromethyl)]-benzyloxy guanidine | E. coli | 1.0 |
| 3-(4-Trifluoromethyl)-benzyloxy aminoguanidine (B1677879) hydrazone | S. aureus | 1.0 |
| 3-(4-Trifluoromethyl)-benzyloxy aminoguanidine hydrazone | E. coli | 16.0 |
| Dichlorobenzyl guanidine derivative (9v) | S. aureus | 0.5 |
| Dichlorobenzyl guanidine derivative (9v) | E. coli | 4.0 |
| Aminoguanidine hydrazone derivative (10a) | S. aureus / E. coli | 4.0 |
Antifungal Potency and Mechanism
The exploration of guanidine derivatives extends to their antifungal capabilities. ontosight.ainih.gov Research on substituted pyridylguanidines has shown that aryl-substituted derivatives, particularly those with substituents at the ortho position of the phenyl ring, exhibit significant activity against fungal strains like Aspergillus niger and Fusarium solani. nih.govresearchgate.net This finding is particularly relevant for this compound, which features an ortho-substituted phenyl ring.
A study focusing on a series of complex heterocyclic derivatives incorporating a 2-methoxyphenyl group, specifically (Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-YL)-1,3,4-oxadiazol-3(2H)-yl]ethylidene) benzenamine derivatives, reported significant antifungal activity. researchgate.net These compounds were effective against Candida albicans, Candida tropicalis, and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values ranging from 1.62 to 25 µg/mL. researchgate.net The study noted that substitutions on the benzene moiety, including methoxy (B1213986) groups, play an important role in enhancing antifungal activity. researchgate.net
Resistance Mechanisms and Novel Target Identification in Antimicrobial Context
Overcoming antimicrobial resistance is a critical challenge in drug development. Guanidine-based compounds are being investigated not only for their direct antimicrobial effects but also for their potential to circumvent common resistance mechanisms. researchgate.netunca-urcap.org One such mechanism is the use of efflux pumps by bacteria to expel antibiotics. mdpi.com Research has indicated that some aminoguanidine compounds may act as inhibitors of efflux pumps like NorA in S. aureus. researchgate.netmdpi.com
The mechanism of action for some guanidine derivatives involves direct interaction with the bacterial cell membrane. For example, isopropoxy benzene guanidine (IBG) has been shown to trigger damage to the cytoplasmic membrane by binding to the lipids phosphatidylglycerol and cardiolipin. nih.govasm.org This binding leads to the dissipation of the proton motive force, a critical component of cellular energy production. nih.govasm.org
Furthermore, novel molecular targets for guanidinium compounds have been identified. In one study, affinity-based protein profiling identified the essential signal peptidase IB (SpsB) as a target for a new guanidinium antibiotic. d-nb.info The compound was found to activate SpsB, leading to dysregulated protein secretion and ultimately cell death. d-nb.info This unconventional mechanism highlights the potential for guanidine derivatives to act through pathways distinct from those of established antibiotics. d-nb.info
Anticancer and Cytotoxic Effects
The structural features of guanidines also make them attractive candidates for anticancer drug design. nih.gov A variety of guanidine derivatives have been synthesized and evaluated for their cytotoxic activity against numerous human cancer cell lines, showing remarkable results against cancers of the breast, lung, colon, and prostate, as well as leukemia. nih.govcsic.es
In Vitro Evaluation against Human Carcinoma Cell Lines
Derivatives incorporating the N-phenylguanidine scaffold have shown significant antiproliferative activity. In a study of guanidines containing a chalcone (B49325) skeleton, compounds were found to be cytotoxic against several human leukemia cell lines, including U-937, HL-60, MOLT-3, and NALM-6. csic.es One derivative containing an N-phenyl substituent was particularly potent against U-937 leukemia cells, with an IC50 value of 1.6 ± 0.6 µM. csic.es
The influence of the methoxyphenyl group is highlighted in studies of other heterocyclic systems containing guanidine moieties. For instance, a 1-(4-methoxyphenyl)-3-carboxamide(ethyl)guanidine β-carboline derivative was found to be highly effective against the NCI/ADR-RES (multidrug-resistant) cancer cell line, with a GI50 (50% growth inhibition) of just 0.45 µM scielo.br. Similarly, pyrimidine-based derivatives of 2-aminobenzothiazole, which are synthesized from 2-benzothaizolyl guanidine, have demonstrated high potency against liver (HepG2), colon (HCT116), and breast (MCF7) cancer cell lines, with some compounds showing lower IC50 values than the standard drug 5-fluorouracil (B62378) rsc.org.
The table below presents the in vitro cytotoxic activity of various guanidine derivatives against selected human cancer cell lines.
| Derivative Class | Cell Line | Activity (IC₅₀/GI₅₀ in µM) |
| Guanidine-Chalcone Hybrid | U-937 (Leukemia) | 1.6 |
| Guanidine-Chalcone Hybrid | U-937/Bcl-2 (Leukemia) | 2.2 - 4.2 |
| Pyrimidine-based 2-aminobenzothiazole | HepG2 (Liver) | 0.41 |
| Pyrimidine-based 2-aminobenzothiazole | HCT116 (Colon) | Potent |
| Pyrimidine-based 2-aminobenzothiazole | MCF7 (Breast) | Potent |
| 1-(4-methoxyphenyl)-β-carboline | NCI/ADR-RES (Ovarian) | 0.45 (GI₅₀) |
| 3-methylquinoxaline derivative (11e) | MCF-7 (Breast) | 2.7 |
| 3-methylquinoxaline derivative (11e) | HepG2 (Liver) | 2.1 |
Mechanisms of Antiproliferative Action (e.g., apoptosis induction, tubulin polymerization inhibition, kinase inhibition)
Understanding the mechanism of antiproliferative action is key to developing targeted cancer therapies. Research into guanidine derivatives has revealed several potential pathways through which they exert their cytotoxic effects.
A primary mechanism identified is the induction of apoptosis, or programmed cell death. Guanidine-chalcone hybrids have been shown to be potent inducers of apoptosis. csic.es Their mechanism involves the activation of the initiator caspase-9 and the executioner caspase-3, which are key enzymes in the apoptotic cascade. csic.es This activation is associated with the release of cytochrome c from the mitochondria, a critical event in initiating apoptosis. csic.es Further studies on quinoxaline (B1680401) derivatives revealed that potent compounds could arrest the cell cycle at the G2/M phase and induce apoptosis by significantly increasing the levels of pro-apoptotic proteins like Bax, caspase-9, and caspase-3, while decreasing the level of the anti-apoptotic protein Bcl-2. semanticscholar.org
Inhibition of key enzymes involved in cancer cell proliferation is another mechanism. Certain nitrogen heterocyclic derivatives have been designed to act as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) inhibitors. semanticscholar.org For example, several 3-methylquinoxaline derivatives exhibited potent VEGFR-2 inhibitory activity with IC50 values in the low nanomolar range, and this inhibition was correlated with their cytotoxic activity against cancer cell lines. semanticscholar.org This suggests that for some guanidine-related structures, the antiproliferative effect may be a result of blocking crucial signaling pathways like VEGFR-2, which is vital for tumor angiogenesis. semanticscholar.org
Synergistic Effects with Established Chemotherapeutics
Currently, there is a lack of specific research data on the synergistic effects of this compound with established chemotherapeutic agents. The concept of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a critical strategy in modern oncology. mdpi.com This approach can enhance treatment efficacy, overcome drug resistance, and potentially reduce the required doses of toxic chemotherapy drugs. mdpi.comnih.gov
Combination therapies often involve phytochemicals or other compounds that can sensitize cancer cells to conventional agents like doxorubicin, cisplatin, or paclitaxel. mdpi.comjppres.commdpi.com For instance, studies have shown that various natural compounds can improve the anti-neoplastic properties of chemotherapy drugs by modulating signaling pathways involved in cell proliferation and apoptosis. mdpi.com While the potential for N-phenylguanidine derivatives to act in synergy with anticancer drugs is an area of interest, specific investigations into this compound are yet to be reported.
Neuropharmacological Receptor Modulations
The neuropharmacological profile of N-arylguanidine derivatives is more thoroughly investigated, with a significant focus on their interaction with the N-Methyl-D-Aspartate (NMDA) receptor, a key player in neuronal function and pathology.
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism and Affinity
N,N'-diarylguanidines are recognized as noncompetitive antagonists of the NMDA receptor. arkat-usa.orgacs.org The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory. nih.gov However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. arkat-usa.org
Research into a series of N,N'-diphenyl and N-naphthyl-N'-phenyl guanidine derivatives has demonstrated that their affinity for the NMDA receptor can be significantly influenced by the substitution patterns on the aryl rings. nih.gov The binding affinity, often measured by the inhibition constant (Kᵢ), indicates the concentration of a ligand required to occupy 50% of the receptors. Studies have reported Kᵢ values for various diarylguanidines ranging from the low nanomolar to the micromolar scale, highlighting the chemical structure's importance in receptor binding. arkat-usa.orgnih.gov For example, a series of N,N'-diphenyl and N-naphthyl-N'-phenyl guanidine derivatives showed Kᵢ values ranging from 1.87 to 839 nM. nih.gov Specifically, a 3-thiomethyl derivative was found to have a high affinity with a Kᵢ of 2 nM. mdpi.com The methoxy group in this compound is expected to influence the molecule's electronic and steric properties, thereby affecting its binding affinity for the NMDA receptor, though specific data are not available.
Below is a table showing the affinity of various N,N'-diarylguanidine derivatives for the NMDA receptor, illustrating the effect of different substitutions.
| Compound | Substitution | Kᵢ (nM) |
| Derivative 1 | N,N'-diphenyl | 839 |
| Derivative 2 | N-(naphthyl)-N'-(phenyl) | 128 |
| Derivative 3 | N,N'-di-(m-tolyl) | 7.85 |
| Derivative 4 | N-(naphthyl)-N'-(m-tolyl) | 1.87 |
| This table is illustrative of the affinity of related compounds as presented in the literature. nih.gov |
Ion Channel Blockade Properties
The antagonistic action of diarylguanidines on the NMDA receptor is primarily achieved by blocking its associated ion channel. arkat-usa.orgnih.gov The NMDA receptor is an ionotropic receptor that, when activated, allows the influx of cations like Ca²⁺ into the neuron. nih.gov Diarylguanidines act as non-competitive antagonists by binding to a site within the receptor's ion channel, often referred to as the phencyclidine (PCP) binding site. nih.gov This action physically obstructs the flow of ions, preventing the downstream signaling cascade that can lead to excitotoxicity. This mechanism makes these compounds effective ion-channel blockers. mdpi.com
Neuroprotective Efficacy in Experimental Models
By antagonizing the NMDA receptor and preventing excessive calcium influx, NMDA receptor antagonists possess neuroprotective properties. kisti.re.kr The overstimulation of these receptors is a known factor in the progressive neuronal damage seen in conditions like stroke and neurodegenerative diseases. arkat-usa.org While direct experimental evidence for the neuroprotective effects of this compound is not available, related phenylguanidine derivatives have been shown to protect against neuronal damage in cellular models. For instance, some derivatives provide neuroprotection by modulating sigma-1 receptors, which are involved in inhibiting cellular calcium toxicity and inflammation. smolecule.com Given that NMDA receptor antagonists are explored for their neuroprotective potential, it is plausible that this compound could exhibit similar efficacy. kisti.re.kr
Enzyme Inhibition and Pharmacological Target Identification
S-Nitrosoglutathione Reductase (GSNOR) Inhibitory Studies
There is currently no scientific literature available that investigates the inhibitory effects of this compound or related N-phenylguanidines on S-Nitrosoglutathione Reductase (GSNOR). GSNOR is a key enzyme that regulates the levels of endogenous S-nitrosothiols (SNOs), such as S-nitrosoglutathione (GSNO), which are important signaling molecules involved in nitric oxide (NO) homeostasis. mdpi.comacs.orgnih.gov
Inhibition of GSNOR has emerged as a therapeutic strategy for diseases where NO signaling is dysregulated, such as asthma and inflammatory conditions. acs.org Known inhibitors of GSNOR, like the compound N6022, are structurally distinct from simple phenylguanidines and tend to be larger molecules with heterocyclic scaffolds like pyrroles or indoles. acs.orggoogle.com These inhibitors typically bind to the substrate pocket of the enzyme. acs.org A high-throughput screening of a large compound library for GSNOR inhibition has been performed, but specific results regarding guanidine-containing compounds were not highlighted. iu.edu Therefore, GSNOR is not a currently identified pharmacological target for this compound.
Kinase Inhibition
The guanidine moiety is a recognized scaffold in the design of kinase inhibitors, and derivatives of this compound have been investigated for their activity against several important kinase targets.
Ribosomal S6 Kinase 2 (RSK2): RSK2 is a serine/threonine kinase involved in cell proliferation and transformation. nih.gov It is a downstream effector of the ERK/MAP kinase signaling pathway. researchgate.net The N-terminal kinase domain of RSK2 is a target for inhibitors. rcsb.org While direct inhibition data for this compound is not specified, related structures have shown activity. For instance, the pyrazolyl-pyrimidine derivative N-(2,6-diethylphenyl)-5-{2-[(2-methoxyphenyl)amino]pyrimidin-4-yl}-1-methyl-1H-pyrazole-3-carboxamide has been synthesized as a kinase inhibitor. google.com The discovery of potent and selective RSK inhibitors like LJH685, which binds to the RSK2 N-terminal kinase ATP-binding site, highlights the potential for developing targeted therapies. rcsb.org
Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.govnih.gov Guanidine-containing compounds have been explored as CDK inhibitors. nih.gov For example, 2,4-diamino-5-ketopyrimidines with a 2-methoxybenzoyl group at the C5 position have been identified as potent and selective CDK inhibitors. nih.gov The compound R547, 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone, demonstrates potent inhibition of CDK1, CDK2, and CDK4. nih.gov This suggests that the methoxyphenyl moiety, a feature of this compound, can be a valuable component in the design of CDK inhibitors.
Urokinase-type Plasminogen Activator (uPA): uPA is a serine protease implicated in tumor metastasis and angiogenesis. nih.govmdpi.com Many uPA inhibitors feature guanidine or amidine groups to mimic the arginine side chain of its natural substrate. nih.gov While direct data on this compound is unavailable, related amiloride (B1667095) derivatives have been studied. For instance, substitution of the pyrimidine (B1678525) ring in amiloride with a 2-methoxy group has been shown to increase inhibitory activity against uPA. nih.gov
Enoyl Acyl Carrier Protein Reductase (InhA) Modulation
InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall. nih.govuniprot.org It is the primary target for the antitubercular drug isoniazid (B1672263). uniprot.orgnih.gov Compounds that directly inhibit InhA are of significant interest for overcoming isoniazid resistance. nih.gov While this compound itself has not been highlighted as a direct InhA inhibitor, the development of novel InhA inhibitors often involves scaffolds that could potentially incorporate this structure. The discovery of arylamides as potent, direct InhA inhibitors has opened new avenues for drug development in this area. rcsb.org
Na+/H+ Exchanger Type 1 (NHE-1) Inhibition and Cardiovascular Relevance
The Na+/H+ exchanger isoform 1 (NHE-1) is a membrane protein that regulates intracellular pH and sodium levels. imrpress.comnih.gov Its overactivity is linked to cardiovascular pathologies such as ischemia-reperfusion injury and heart failure. nih.gov Guanidine derivatives have been extensively studied as NHE-1 inhibitors.
Notably, the compound [5-(2-Methoxy-5-chlorophenyl)furan-2-ylcarbonyl]guanidine (KR-32570) has demonstrated potent NHE-1 inhibitory activity. acs.orgnih.gov This compound and its analogs have shown significant cardioprotective effects, including reduction of infarct size in animal models of myocardial infarction and improvement of cardiac function. acs.orgresearchgate.net The potent inhibitory effects of these guanidine derivatives underscore the therapeutic potential of targeting NHE-1 in cardiovascular diseases. researchgate.netkoreascience.kr
Anti-inflammatory and Immunomodulatory Potential
Guanidine-containing compounds have been reported to possess anti-inflammatory and immunomodulatory properties. researchgate.netnih.gov The anti-inflammatory effects of some benzimidazole (B57391) derivatives have been linked to their ability to inhibit lymphocyte-specific kinase (Lck). mdpi.com Furthermore, chalcone derivatives containing a methoxyphenyl group have demonstrated anti-inflammatory activity by inhibiting nitric oxide production and down-regulating NF-κB in macrophage cells. researchgate.net While specific studies on the anti-inflammatory and immunomodulatory effects of this compound are not detailed, the presence of the methoxyphenyl group in known anti-inflammatory compounds suggests a potential avenue for investigation. Some compounds are being explored as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a target for disease-modifying antirheumatic drugs. google.com
Investigation of Antiglycation and Antiplatelet Activities
Antiglycation Activity: Advanced glycation end products (AGEs) are implicated in the pathogenesis of diabetic complications. researchgate.net Compounds with the ability to inhibit AGE formation are therefore of therapeutic interest. While this compound has not been specifically evaluated, various synthetic compounds, including those with benzoylhydrazone structures incorporating methoxy groups, have shown antiglycation activity. researchgate.net The reference compound aminoguanidine, itself a guanidine derivative, is a known inhibitor of glycation. researchgate.net
Antiplatelet Activity: The guanidine derivative KR-32570, [5-(2-methoxy-5-chlorophenyl)furan-2-ylcarbonyl]guanidine, has been shown to possess significant antiplatelet activity. nih.govkoreascience.kr It inhibits platelet aggregation induced by various agonists. nih.gov Its mechanism of action involves the inhibition of arachidonic acid release, thromboxane (B8750289) A2 synthase, mobilization of intracellular calcium, and inhibition of NHE-1. nih.govkoreascience.kr
Comprehensive Structure-Activity Relationship (SAR) Analysis across Biological Targets
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For guanidine derivatives, SAR analyses have provided valuable insights across different biological targets.
In the context of NHE-1 inhibition , SAR studies on (5-arylfuran-2-ylcarbonyl)guanidines revealed that 2,5-disubstitution on the furan (B31954) ring and specific substitutions on the phenyl ring, such as the 2-methoxy-5-chloro pattern found in KR-32570, are critical for potent activity. acs.org
For kinase inhibition , SAR studies of pyridyl cyanoguanidines have shown that the nature of the linker and the terminal bulky group significantly influence cytotoxic activity. nih.gov In the development of CDK inhibitors, the presence and substitution pattern of the methoxybenzoyl moiety have been identified as key determinants of inhibitory activity. nih.gov
Regarding uPA inhibitors , SAR analysis of amiloride derivatives indicated that introducing a methoxy group at the 2-position of a pyrimidine substituent enhances inhibitory potency. nih.gov
In the development of neuropeptide Y5 receptor antagonists, SAR studies of trisubstituted phenyl urea (B33335) derivatives showed that the presence and position of a methoxy group can impact affinity. sci-hub.se
Table of Kinase Inhibition Data for Related Compounds
| Compound Class | Target Kinase(s) | Key Structural Features | Potency (IC50/Ki) | Reference |
|---|---|---|---|---|
| 2,4-diamino-5-ketopyrimidines | CDK1, CDK2, CDK4 | 2-methoxybenzoyl at C5 | Ki = 0.001-0.003 µM for R547 | nih.gov |
| Amiloride Derivatives | uPA | 2-methoxy-pyrimidine | Ki = 204 nM for most potent derivative | nih.gov |
Table of NHE-1 Inhibition Data for Related Guanidine Derivatives
| Compound | Target | Potency (IC50) | Cardiovascular Effect | Reference |
|---|---|---|---|---|
| KR-32570 | NHE-1 | 0.081 µM | Cardioprotective | acs.org |
| KR-33028 | NHE-1 | 9 +/- 3 nM | Cardioprotective | researchgate.net |
| Cariporide | NHE-1 | ~0.03-0.34 µM | Cardioprotective | researchgate.net |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ribosomal Kinase RSK2 |
| Cyclin Kinase |
| Urokinase |
| Enoyl Acyl Carrier Protein Reductase (InhA) |
| Na+/H+ Exchanger Type 1 (NHE-1) |
| [5-(2-Methoxy-5-chlorophenyl)furan-2-ylcarbonyl]guanidine (KR-32570) |
| N-(2,6-diethylphenyl)-5-{2-[(2-methoxyphenyl)amino]pyrimidin-4-yl}-1-methyl-1H-pyrazole-3-carboxamide |
| 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547) |
| Amiloride |
| Isoniazid |
| Aminoguanidine |
| Cariporide |
| Sabiporide |
| KR-33028 |
Advanced Applications and Translational Research
Strategic Role of N-(2-Methoxy-phenyl)-guanidine as a Privileged Drug Scaffold
The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that can bind to multiple biological targets, thereby serving as a foundation for the development of a variety of therapeutic agents. semanticscholar.orgufrj.br The this compound structure exhibits characteristics of such a scaffold. The guanidine (B92328) group, a key feature of this compound, is a versatile functional group known for its presence in a wide array of biologically active molecules. researchgate.net This is largely due to its ability to form strong, delocalized positive charges, enabling it to participate in various biological interactions.
The 2-methoxyphenyl moiety further contributes to its potential as a privileged scaffold. This group can influence the molecule's pharmacokinetic and pharmacodynamic properties. For instance, the methoxy (B1213986) group can impact lipophilicity, which affects how the molecule crosses biological membranes, and can also be involved in specific binding interactions with target proteins. The combination of the guanidine and the substituted phenyl ring creates a versatile template for designing new drugs. acs.orgnih.gov
Development of Radiopharmaceutical Probes for Molecular Imaging (e.g., Positron Emission Tomography)
Molecular imaging techniques like Positron Emission Tomography (PET) have revolutionized medical diagnostics by allowing for the non-invasive visualization of biochemical processes in the body. iaea.orgresearchgate.net The development of specific radiopharmaceutical probes is crucial for the success of PET imaging. These probes consist of a targeting molecule labeled with a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). iaea.org
Derivatives of this compound have been explored for their potential as PET radiotracers. For example, a related compound, [¹¹C]GMOM (N-(2-chloro-5-thiomethylphenyl)-N′-(3-methoxyphenyl)-N′-methylguanidine), was synthesized and evaluated as a potential PET tracer for the NMDA receptor ion channel. nih.govresearchgate.net While [¹¹C]GMOM itself was not found to be an optimal radiotracer, its development highlights the interest in guanidine derivatives for imaging neurological targets. nih.gov The ability to modify the this compound scaffold allows for the incorporation of radioisotopes and the fine-tuning of properties required for an effective PET probe, such as high affinity for the target and good blood-brain barrier penetration. nih.gov
Catalytic and Reagent Applications in Organic Synthesis
Beyond its biomedical applications, the guanidine functional group is also a powerful tool in organic synthesis. Guanidines are recognized as strong, non-nucleophilic organic bases and have been employed as catalysts in a variety of chemical reactions. rushim.ru The basicity of the guanidine moiety can be tuned by the substituents on the nitrogen atoms.
Derivatives of guanidine are used to facilitate reactions that require a strong base but are sensitive to nucleophilic attack. For instance, 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC), derived from a cyclic urea (B33335), can be converted into guanidine derivatives that act as catalysts. lookchemmall.com Guanidine-based reagents have also been developed for specific chemical transformations, such as guanidinylation, which is the process of adding a guanidine group to a molecule. google.com This is particularly useful in the synthesis of complex molecules, including peptides and peptidomimetics containing arginine analogs. google.com The this compound scaffold could potentially be adapted for use in such catalytic systems or as a reagent in specialized synthetic methodologies. researchgate.net
Prospective Therapeutic Development
The structural features of this compound make it an interesting candidate for the development of new therapies for a range of diseases.
Cardiovascular Management: The guanidine moiety is present in some compounds investigated for cardiovascular effects. For instance, guanidine derivatives have been explored for their potential to modulate nitric oxide synthase (NOS) activity, an enzyme crucial for cardiovascular health. nih.govnih.gov Dysregulation of NOS is implicated in various cardiovascular diseases, including hypertension and atherosclerosis. nih.govfrontiersin.orgmdpi.com The development of novel treatments for cardiovascular conditions remains a high-priority area of research. lexeotx.com
Glaucoma Management: The primary goal in glaucoma treatment is to lower intraocular pressure (IOP). frontiersin.orgnih.govoftalmoloji.org Many current medications for glaucoma target pathways that regulate aqueous humor dynamics. openaccessjournals.com While direct evidence for this compound in glaucoma is not established, the guanidine functional group is present in some compounds that have been investigated for their effects on ocular pressure. The development of new therapeutic agents for glaucoma continues to be an active area of research. frontiersin.org
Diabetes Management: The most well-known guanidine-containing drug is metformin (B114582), a first-line treatment for type 2 diabetes. nih.govmdpi.commedscape.com Metformin, a biguanide, works by decreasing glucose production in the liver and increasing insulin (B600854) sensitivity in peripheral tissues. medscape.com The historical success of metformin highlights the therapeutic potential of guanidine-containing compounds in metabolic diseases. nih.gov The this compound structure, while different from metformin, shares the core guanidine functionality, suggesting a potential avenue for the exploration of new anti-diabetic agents.
Data Tables
Table 1: Investigated Guanidine Derivatives in PET Imaging
| Compound Name | Target | Key Finding |
|---|---|---|
| [¹¹C]GMOM | NMDA Receptor Ion Channel | Showed blood-brain barrier permeability but lacked optimal specific binding in baboon studies. nih.gov |
| [¹¹C]CNS 5161 | NMDA Receptor Ion Channel | Demonstrated high affinity for the ion channel site. nih.gov |
Table 2: Guanidine-Related Compounds in Therapeutic Research
| Compound Class/Example | Therapeutic Area | Mechanism of Action (if known) |
|---|---|---|
| Metformin | Type 2 Diabetes | Decreases hepatic glucose production and increases insulin sensitivity. medscape.com |
Future Perspectives and Unanswered Questions
Elucidating Undiscovered Biological Pathways
A primary focus for future research is the comprehensive mapping of the biological pathways modulated by N-(2-Methoxy-phenyl)-guanidine. Although its interaction with certain receptors and enzymes is partially understood, the full spectrum of its molecular targets remains to be elucidated. The guanidine (B92328) moiety, a key pharmacophore, is known for its ability to form strong hydrogen bonds and its basic nature, allowing it to interact with a variety of biological molecules. researchgate.net Understanding these interactions at a molecular level is crucial for predicting both therapeutic effects and potential off-target activities.
Future investigations should aim to identify novel protein-ligand interactions and signaling cascades affected by this compound. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to uncover previously unknown binding partners and downstream effects. A deeper understanding of its mechanism of action will be instrumental in identifying new therapeutic applications and refining its use in existing ones.
Rational Design of Highly Selective and Potent this compound Analogues
The development of new this compound analogues with enhanced selectivity and potency is a critical area of ongoing research. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how modifications of the chemical structure influence biological activity. ontosight.aid-nb.info By systematically altering substituents on the phenyl ring and modifying the guanidine group, researchers can optimize the compound's affinity for its target while minimizing interactions with other molecules, thereby reducing the potential for side effects. mdpi.comnih.gov
For instance, the introduction of different functional groups can alter the compound's electronic properties, lipophilicity, and steric profile, all of which can impact its binding characteristics. acs.orgacs.org The goal is to design analogues that fit more precisely into the binding pocket of the target protein, leading to increased efficacy at lower concentrations. rsc.orgrsc.org This rational design approach, guided by molecular modeling and empirical testing, holds the key to developing next-generation guanidine-based therapeutics. nih.govoup.com
Overcoming Challenges in Drugability and Delivery
Despite the therapeutic potential of this compound and its derivatives, challenges related to their drug-like properties and effective delivery remain. The inherent basicity of the guanidine group can affect its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Improving the bioavailability of these compounds is a significant hurdle that needs to be addressed.
One promising strategy is the development of prodrugs, which are inactive precursors that are converted into the active drug within the body. nih.gov This approach can enhance solubility, improve membrane permeability, and protect the drug from premature metabolism. nih.gov Additionally, the design of novel drug delivery systems, such as nanoparticle-based carriers, could help to transport the compound to its target site more efficiently, increasing its therapeutic index. researchgate.net Overcoming these drugability challenges is essential for translating the potential of this compound into clinical reality.
Advancements in Computational and Experimental Integration for Guanidine Research
The synergy between computational modeling and experimental validation is poised to accelerate the discovery and development of new guanidine-based drugs. bohrium.comresearchgate.net In silico methods, such as molecular docking and molecular dynamics simulations, allow researchers to predict how this compound and its analogues will interact with their biological targets. acs.orgacs.org These computational tools can screen large libraries of virtual compounds, prioritizing those with the highest predicted affinity and selectivity for subsequent synthesis and experimental testing. researchgate.netnih.gov
Q & A
Q. What synthetic methodologies are established for N-(2-Methoxy-phenyl)-guanidine, and how can yield and purity be optimized?
Synthesis often involves condensation reactions. For example, chloroformamidinium chloride derivatives can react with substituted anilines in acetonitrile with a base like triethylamine, followed by purification via recrystallization . Microwave-assisted methods using biodegradable catalysts (e.g., PPI) under controlled irradiation conditions have also been effective for analogous guanidine derivatives, improving reaction efficiency and reducing by-products . Optimization requires careful stoichiometric control, solvent selection, and post-synthesis characterization (e.g., NMR, HPLC).
Q. Which analytical techniques are most reliable for characterizing this compound and its structural isomers?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for separating and identifying isomers or degradation products . X-ray crystallography provides precise structural data, including bond lengths and non-covalent interactions (e.g., C–H···O hydrogen bonds) that influence molecular packing . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability under varying conditions .
Q. What biological activities have been reported for guanidine derivatives with methoxy substituents?
Substituted guanidines exhibit diverse activities, including anti-inflammatory, neuroprotective, and antidiabetic effects. The position of the methoxy group (e.g., ortho vs. para) modulates these activities by altering electronic properties and steric hindrance . For example, 3,4,5-trimethoxy analogs show anti-cancer potential, while 2-methoxy derivatives may influence DNA adduct formation .
Advanced Research Questions
Q. How does this compound interact with DNA, and what methodologies confirm its genotoxic potential?
N-(2-Methoxy-phenyl)hydroxylamine, a related compound, reacts with deoxyguanosine to form adducts at guanine residues (C8, O6, N2). Experimental approaches include incubating the compound with DNA nucleosides, followed by HPLC separation and structural elucidation via NMR and MS . Comparative studies with control compounds (e.g., non-methoxy analogs) help distinguish specific adduct patterns.
Q. What strategies resolve contradictions in reported biochemical activities of this compound derivatives?
Contradictions often arise from variations in experimental design (e.g., cell lines, concentration ranges). Dose-response assays and mechanistic studies (e.g., enzyme inhibition kinetics) clarify activity thresholds. Structural analogs (e.g., 4-methoxy or nitro-substituted guanidines) provide insights into substituent effects . Meta-analyses of existing data using tools like molecular docking can also reconcile discrepancies .
Q. What non-covalent interactions dominate the solid-state packing of this compound, and how do they influence material properties?
Crystallographic studies reveal C–H···O hydrogen bonds between methoxy oxygen and guanidine hydrogen atoms, forming centrosymmetric dimers. These interactions enhance thermal stability and influence solubility . π-stacking between aromatic rings further stabilizes the crystal lattice, which can be probed via X-ray diffraction and computational modeling.
Q. How can computational tools predict the binding modes of this compound in enzyme inhibition studies?
Density functional theory (DFT) calculates electronic properties (e.g., charge distribution), while molecular docking simulations map potential binding sites in target enzymes (e.g., acetylcholinesterase). Experimental validation via kinetic assays or mutagenesis studies is critical to confirm predictions .
Q. What are the thermal decomposition pathways of this compound, and how do they impact experimental reproducibility?
TGA profiles of similar nitro-guanidines show multi-stage decomposition, with rapid mass loss above 235°C . Decomposition products (e.g., methoxybenzene derivatives) may interfere with bioassays. Strict temperature control during synthesis and storage, coupled with periodic purity checks (e.g., HPLC), mitigates reproducibility issues.
Methodological Considerations
- Structural Analysis : Prioritize X-ray crystallography for unambiguous confirmation of molecular geometry .
- Metabolic Studies : Use liver microsomes or in vitro enzymatic assays to profile metabolic stability and identify reactive intermediates .
- Data Gaps : Address limited pharmacokinetic data with in vivo absorption studies and LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
